molecular formula C25H20F3NO5 B13387572 (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid

Cat. No.: B13387572
M. Wt: 471.4 g/mol
InChI Key: QPJWCBIGYAOSPW-UHFFFAOYSA-N
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Description

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethoxyphenyl group. These structural features contribute to its reactivity and utility in synthetic chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethoxyphenyl group through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions, owing to its ability to act as a substrate or inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the trifluoromethoxyphenyl group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propionic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-phenyl)-propionic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical properties and biological activity.

Uniqueness

The presence of the trifluoromethoxy group in (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

Molecular Formula

C25H20F3NO5

Molecular Weight

471.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)

InChI Key

QPJWCBIGYAOSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O

Origin of Product

United States

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